molecular formula C21H25N3O2 B2826609 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea CAS No. 1203391-84-7

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea

Cat. No.: B2826609
CAS No.: 1203391-84-7
M. Wt: 351.45
InChI Key: QRRMDBLRXLCDTJ-UHFFFAOYSA-N
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Description

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a tetrahydroquinoline moiety linked to a p-tolyl group through a urea linkage. The isobutyryl group attached to the tetrahydroquinoline ring adds to its structural complexity. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea typically involves multiple steps:

    Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Isobutyrylation: The tetrahydroquinoline intermediate is then subjected to isobutyrylation using isobutyryl chloride in the presence of a base such as pyridine.

    Urea Formation: The final step involves the reaction of the isobutyrylated tetrahydroquinoline with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrahydroquinoline and aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea depends on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Disrupting Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group.

Uniqueness

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea is unique due to the specific positioning of the p-tolyl group, which can influence its biological activity and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with targeted properties for specific applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14(2)20(25)24-12-4-5-16-8-11-18(13-19(16)24)23-21(26)22-17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRMDBLRXLCDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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